molecular formula C7H6ClN3 B15328742 3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine

3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B15328742
M. Wt: 167.59 g/mol
InChI Key: QVJFIZCTZXKVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of chlorine and methyl substituents at specific positions on the ring structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positioning of its chlorine and methyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-7-methyl-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-2-3-9-6-5(4)10-11-7(6)8/h2-3H,1H3,(H,10,11)

InChI Key

QVJFIZCTZXKVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=C(NN=C12)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.